![molecular formula C17H16O4 B14276056 Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate CAS No. 152609-73-9](/img/structure/B14276056.png)
Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are polycyclic aromatic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an ethyl ester group attached to a dibenzofuran moiety, which includes a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate typically involves the esterification of 2-hydroxydibenzo[b,d]furan-1-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 2-oxo-dibenzo[b,d]furan derivatives.
Reduction: Formation of 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanol.
Substitution: Formation of halogenated or nitrated dibenzofuran derivatives.
Scientific Research Applications
Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive dibenzofuran core.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- Dihydronaphthofurans
Comparison: Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate is unique due to the presence of both an ethyl ester and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Properties
CAS No. |
152609-73-9 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxydibenzofuran-1-yl)propanoate |
InChI |
InChI=1S/C17H16O4/c1-2-20-16(19)10-7-11-13(18)8-9-15-17(11)12-5-3-4-6-14(12)21-15/h3-6,8-9,18H,2,7,10H2,1H3 |
InChI Key |
MWCYNZWPNFDXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC2=C1C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
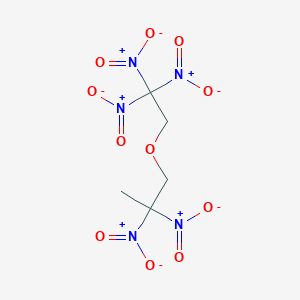
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
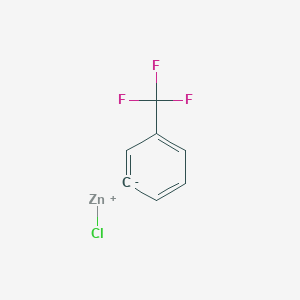
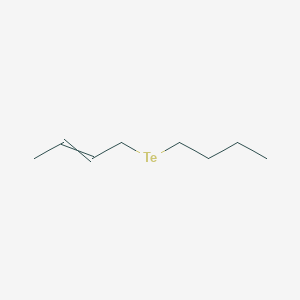
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
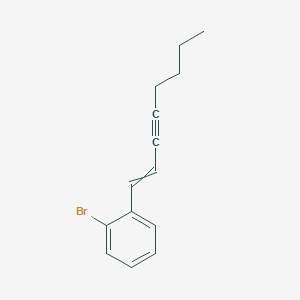
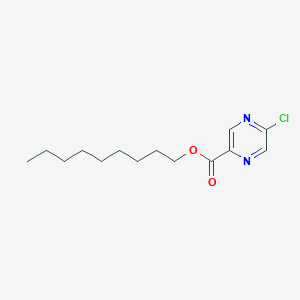

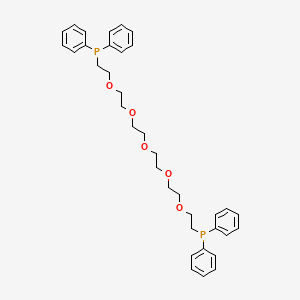
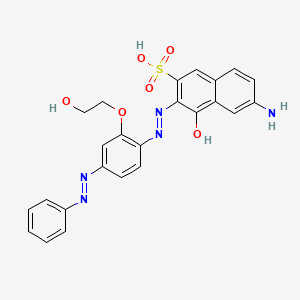

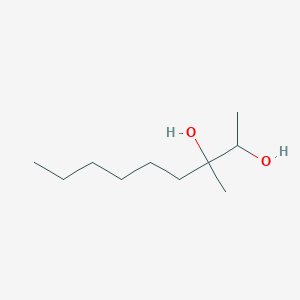
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
